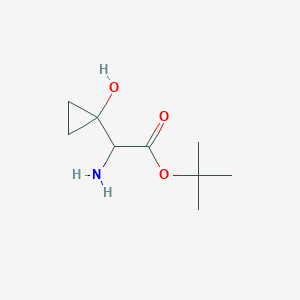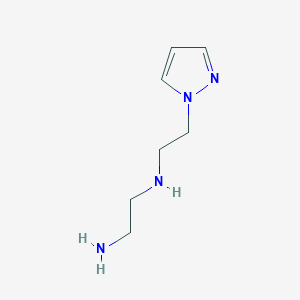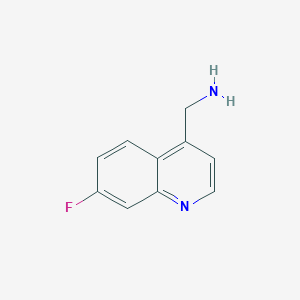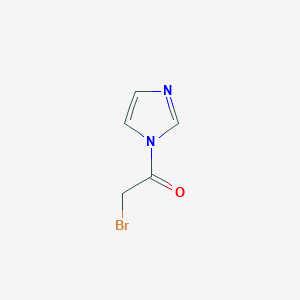
1-(Isoquinolin-5-YL)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isoquinolin-5-YL)piperazin-2-one is a heterocyclic compound that features both an isoquinoline and a piperazinone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the isoquinoline ring imparts unique chemical properties, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
The synthesis of 1-(Isoquinolin-5-YL)piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of isoquinoline derivatives with piperazine under specific conditions. For instance, a one-pot Knoevenagel reaction followed by asymmetric epoxidation and domino ring-opening cyclization has been developed to synthesize piperazin-2-ones . This method utilizes commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylenediamines, and 1,2-ethanol amines, yielding the desired product in good to excellent yields.
Industrial production methods often involve the use of catalysts to enhance reaction efficiency and selectivity. For example, Iridium or Palladium-catalyzed hydrogenation of unsaturated piperazin-2-ones is a versatile strategy to access piperazin-2-ones with high stereoselectivity .
Analyse Chemischer Reaktionen
1-(Isoquinolin-5-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Isoquinolin-5-YL)piperazin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 1-(Isoquinolin-5-YL)piperazin-2-one involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(Isoquinolin-5-YL)piperazin-2-one can be compared with other similar compounds such as:
Piperazin-2-one: Lacks the isoquinoline ring, making it less versatile in terms of chemical reactivity and biological activity.
Morpholin-2-one: Contains an oxygen atom in place of the nitrogen in the piperazine ring, leading to different chemical properties and applications.
Isoquinoline derivatives: These compounds share the isoquinoline moiety but differ in the attached functional groups, affecting their overall properties and uses.
The uniqueness of this compound lies in its combined structural features, which provide a balance of chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H13N3O |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
1-isoquinolin-5-ylpiperazin-2-one |
InChI |
InChI=1S/C13H13N3O/c17-13-9-15-6-7-16(13)12-3-1-2-10-8-14-5-4-11(10)12/h1-5,8,15H,6-7,9H2 |
InChI-Schlüssel |
MHQJOHGGOPRLLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)CN1)C2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)


